molecular formula C9H9ClF3NO B13557117 (s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol

(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13557117
M. Wt: 239.62 g/mol
InChI Key: REUIRPFEEJVRNN-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral amino alcohol featuring a 3-chloro-5-(trifluoromethyl)phenyl substituent. Its molecular formula is C₉H₈ClF₃NO, with a primary amino (-NH₂) and hydroxyl (-OH) group on adjacent carbons, creating a β-amino alcohol structure.

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

(2S)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9ClF3NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

REUIRPFEEJVRNN-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Analogs :

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 1323966-31-9) Structure: Differs by replacing the trifluoromethyl (-CF₃) group at the 5-position with a fluorine atom (-F). Impact: The -CF₃ group in the target compound increases lipophilicity (logP ≈ 2.8 vs. 1.9 for -F analog) and metabolic resistance due to stronger electron-withdrawing effects. This enhances bioavailability in hydrophobic environments, such as cell membranes .

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethan-1-ol Structure: Adds a tert-butylamino (-NH-C(CH₃)₃) group to the ethanolamine backbone. Impact: The bulky tert-butyl group may reduce enzymatic degradation but could also hinder binding to target receptors compared to the primary amino group in the target compound .

Table 1: Aromatic Substituent Comparison
Compound 3-Position 5-Position Bioactivity Notes
Target Compound Cl CF₃ High metabolic stability, logP = 2.8
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)... Cl F Lower logP (1.9), faster clearance
1-[4-Amino-3-chloro-5-(CF₃)phenyl]-... Cl, NH₂ CF₃ Enhanced receptor affinity

Functional Group Modifications on the Ethanolamine Backbone

Key Analogs :

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one (II.4.d) Structure: Replaces the amino alcohol with a ketone and dihydroxy groups. Impact: The ketone group introduces electrophilicity, making it reactive in nucleophilic addition reactions, unlike the amino alcohol’s hydrogen-bonding capability .

Mapenterol (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol) Structure: Substitutes the primary amino group with a 2-methylbutan-2-ylamino group. Impact: Increased steric bulk may prolong half-life but reduce solubility (aqueous solubility ≈ 0.5 mg/mL vs. 12 mg/mL for the target compound) .

Table 2: Backbone Functional Group Comparison
Compound Amino Group Additional Groups Key Properties
Target Compound -NH₂ -OH Chiral, H-bond donor/acceptor
II.4.d (ketone derivative) None C=O, -CF₂CF₂OH Electrophilic, agrochemical intermediate
Mapenterol -NH-(2-methylbutan-2-yl) -OH Prolonged half-life, reduced solubility

Research Findings and Data Gaps

  • Toxicity: Limited toxicological data exist for many analogs, including the target compound. For example, 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1) lacks comprehensive safety profiles .
  • Chirality : The (S)-enantiomer of the target compound shows 3x higher receptor binding affinity than its (R)-counterpart in preliminary assays .

Biological Activity

Overview

(S)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral amino alcohol with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound is characterized by its trifluoromethyl and chloro substituents on the aromatic ring, which enhance its biological potency and stability. The molecular formula of this compound is C9H10ClF3N, and it has a molecular weight of 227.63 g/mol.

Chemical Structure

The structure of this compound can be represented as follows:

Chemical Structure C1 C C C C C1C F F F Cl C H CO N\text{Chemical Structure }\text{C1 C C C C C1C F F F Cl C H CO N}

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine.
  • Amination : The aromatic precursor undergoes reductive amination using ammonia in ethanol under pressure.
  • Purification : The product is purified through crystallization.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to diverse biological effects.

Applications in Agrochemicals

One of the notable applications of this compound is as an intermediate in the synthesis of fungicides such as fluazinam, which is effective against a range of fungal pathogens. The trifluoromethyl group enhances the compound's efficacy and stability in agricultural applications.

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit significant binding affinity to specific receptors, leading to potential therapeutic applications. For instance, studies on related compounds have shown their effectiveness as inhibitors for enzymes involved in fungal resistance.

Comparative Analysis of Similar Compounds

Compound NameChemical FormulaSimilarity Index
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochlorideC9H10ClF3N0.89
(2-Chloro-3-(trifluoromethyl)phenyl)methanamineC8H8ClF3N0.78
4-Chloro-2-(trifluoromethyl)benzylamineC9H9ClF3N0.75

This table highlights compounds with structural similarities, indicating that variations in functional groups can significantly influence biological activity.

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